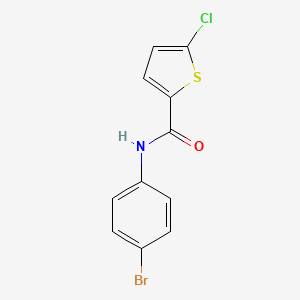

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide" is a derivative of thiophene carboxamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with bromophenyl and chlorothiophene groups have been studied, indicating the interest in this class of compounds for their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been achieved through reactions involving aryl substituents and characterized by techniques such as IR and NMR spectroscopy . Similarly, N-(4-bromophenyl)furan-2-carboxamide and its analogues were synthesized using Suzuki-Miyaura cross-coupling reactions, showcasing the utility of palladium-catalyzed reactions in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of similar compounds have been elucidated using single-crystal X-ray diffraction, revealing details such as space group, unit cell dimensions, and intramolecular hydrogen bonding . For instance, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide showed a strong intramolecular hydrogen bond, which is a common feature that could be expected in the structure of "this compound" .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of the bromophenyl group suggests the possibility of further functionalization through reactions such as Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of furan-2-carboxamide analogues . The thiophene moiety could also engage in electrophilic aromatic substitution reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamide derivatives can be diverse, depending on their molecular structure. The presence of halogen atoms, like bromine and chlorine, can influence the compound's density, melting point, and solubility. The crystallographic studies provide insights into the solid-state properties, such as the conformation of the cyclohexane ring and the arrangement of molecules in the crystal lattice . The spectroscopic characterization, including IR and NMR, helps in understanding the functional groups and their chemical environment .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Structural Analysis Research efforts have been dedicated to synthesizing and characterizing N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide and its derivatives, which are crucial for understanding its properties and potential applications. The synthesis of functionalized derivatives, such as N-(4-bromophenyl)furan-2-carboxamides, through Suzuki-Miyaura cross-coupling reactions highlights the compound's versatility in chemical synthesis. These derivatives exhibit significant antibacterial activities against drug-resistant bacteria, showcasing the compound's potential in pharmaceutical development (Siddiqa et al., 2022). Additionally, studies on the synthesis of related benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase indicate their promise as antimalarial agents, demonstrating the compound's relevance in addressing global health challenges (Banerjee et al., 2011).

Pharmacological Applications The exploration of benzothiophene carboxamide derivatives for their pharmacological utility, particularly as antimalarials, signifies the compound's potential in drug discovery. The identification of potent inhibitors for the Plasmodium enoyl-acyl carrier protein reductase enzyme underscores the compound's role in developing new therapeutic agents to combat malaria, a critical global health issue (Banerjee et al., 2011).

Material Science Applications In material science, the assembly of triple helical amide-to-amide hydrogen bonded columns from derivatives of this compound into porous materials through halogen...halogen interactions showcases innovative approaches to designing novel materials with potential applications in catalysis, gas storage, and separation technologies (Rajput et al., 2010).

Wirkmechanismus

Target of Action

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a synthetic compound with potential antimicrobial and antiproliferative properties . The primary targets of this compound are bacterial and fungal species, as well as cancerous cells .

Mode of Action

The compound interacts with its targets by binding to specific receptors. Molecular docking studies have shown that the compound has a good docking score within the binding pocket of the selected receptors . This interaction results in the inhibition of the growth and proliferation of the target organisms or cells .

Biochemical Pathways

It is known that the compound exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In terms of its antiproliferative activity, it is likely that the compound interferes with the cell cycle and inhibits the growth and division of cancerous cells .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the target organisms or cells. In vitro studies have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Additionally, the compound has shown antiproliferative activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNOS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLJHUDRCPJONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)

![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)

![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)